Technical Guide to 3-(3,4,5-Trimethoxyphenyl)pentanedioic Acid
Technical Guide to 3-(3,4,5-Trimethoxyphenyl)pentanedioic Acid
Introduction & Chemical Identity
3-(3,4,5-Trimethoxyphenyl)pentanedioic acid (also known as 3-(3,4,5-Trimethoxyphenyl)glutaric acid ) is a dicarboxylic acid intermediate of significant value in medicinal chemistry. It serves as a critical scaffold for the synthesis of 3-aryl-GABA analogs (gamma-aminobutyric acid derivatives) and 3-arylglutarimides , which are explored for their potential anxiolytic, anticonvulsant, and immunomodulatory properties.
The molecule features a glutaric acid backbone substituted at the
Key Identifiers
| Property | Detail |
| IUPAC Name | 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid |
| Common Synonyms | 3-(3,4,5-Trimethoxyphenyl)glutaric acid; |
| CAS Number | 100973-09-9 |
| Molecular Formula | |
| Molecular Weight | 298.29 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in ethanol, DMSO, DMF; sparingly soluble in water |
Chemical Structure & Properties[1][2][3][4][5][6][7][8]
Structural Analysis
The molecule possesses a plane of symmetry passing through the C3 carbon and the phenyl ring, making the two acetic acid side chains chemically equivalent.
-
Core Scaffold: Pentanedioic acid (Glutaric acid).
-
Substituent: 3,4,5-Trimethoxyphenyl group at the C3 position.[1][2][3]
-
Chirality: The molecule is achiral due to the internal plane of symmetry (C3 is a prochiral center). However, desymmetrization (e.g., forming a mono-ester or mono-amide) can generate chiral derivatives.
Electronic Properties
The 3,4,5-trimethoxy motif is electron-rich. The three methoxy groups donate electron density to the aromatic ring via resonance (
Figure 1: Structural decomposition of 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid.
Synthesis Protocol
The most robust synthetic route utilizes the condensation of 3,4,5-trimethoxybenzaldehyde with ethyl acetoacetate , followed by hydrolysis and decarboxylation. This method is preferred over the Guareschi-Thorpe condensation for this specific substrate due to higher yields and cleaner workup.
Reaction Scheme
-
Knoevenagel-type Condensation: 3,4,5-Trimethoxybenzaldehyde + 2 eq. Ethyl Acetoacetate
Bis(ketoester) intermediate. -
Retro-Claisen/Hydrolysis: Alkaline hydrolysis cleaves the acetyl groups and ester moieties.
-
Decarboxylation: Acidification and heating promote decarboxylation to yield the glutaric acid.
Step-by-Step Methodology
Reagents Required[4][2][5][6][7][8][9]
-
3,4,5-Trimethoxybenzaldehyde (1.0 eq)
-
Ethyl acetoacetate (2.2 eq)
-
Piperidine (Catalytic amount)
-
Ethanol (Solvent)[9]
-
Sodium Hydroxide (50% w/v aqueous solution)
-
Hydrochloric Acid (Concentrated and 6M)
Protocol
-
Condensation (Formation of Bis-ketoester):
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,4,5-trimethoxybenzaldehyde (19.6 g, 100 mmol) and ethyl acetoacetate (28.6 g, 220 mmol) in ethanol (50 mL).
-
Add piperidine (1.0 mL) as a catalyst.
-
Reflux the mixture for 4–6 hours. Monitoring by TLC (Hexane:EtOAc 7:3) should show the disappearance of the aldehyde.
-
Cool the mixture. The intermediate diethyl 2,4-diacetyl-3-(3,4,5-trimethoxyphenyl)pentanedioate may precipitate or separate as an oil. If oil, proceed directly to hydrolysis.
-
-
Hydrolysis and Decarboxylation:
-
Add 50% NaOH solution (80 mL) directly to the reaction mixture (caution: exothermic).
-
Reflux vigorously for 4 hours. This step cleaves the ester groups and performs the retro-Claisen cleavage of the acetyl groups.
-
Distill off the ethanol to reduce volume.
-
-
Isolation:
-
Cool the aqueous alkaline solution to
in an ice bath. -
Acidify carefully with concentrated HCl to pH 1–2.
-
The crude 3-(3,4,5-trimethoxyphenyl)pentanedioic acid will precipitate.
-
Filter the solid and wash with ice-cold water.
-
-
Purification:
-
Recrystallize from water or a benzene/ethanol mixture.
-
Yield: Typically 60–75%.
-
Melting Point: Expect range
– (dec).
-
Figure 2: Synthesis workflow via the Ethyl Acetoacetate route.
Characterization Data
The following spectroscopic data is expected for the pure compound.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
| Nucleus | Shift ( | Multiplicity | Integration | Assignment |
| 12.10 | br s | 2H | -COOH (Carboxylic acid protons) | |
| 6.60 | s | 2H | Ar-H (Positions 2, 6 on phenyl ring) | |
| 3.75 | s | 6H | -OCH | |
| 3.65 | s | 3H | -OCH | |
| 3.35 | m | 1H | Ar-CH - (Methine at C3) | |
| 2.55 | dd | 2H | -CH | |
| 2.45 | dd | 2H | -CH |
Note: The methylene protons at C2 and C4 are diastereotopic if the rotation is restricted, but typically appear as a complex multiplet or doublet of doublets due to coupling with the C3 methine.
Mass Spectrometry (MS)
-
ESI-MS (Negative Mode):
297.1 -
ESI-MS (Positive Mode):
321.1
Applications in Drug Development
This glutaric acid derivative is a versatile intermediate for synthesizing "Trimethoxy-Phenibut" analogs and other CNS-active agents.
Synthesis of 3-Aryl-GABA Analogs
The compound can be converted into 3-(3,4,5-trimethoxyphenyl)-4-aminobutanoic acid (a trimethoxy analog of Baclofen or Phenibut ) via the Curtius Rearrangement of the corresponding glutaric anhydride or mono-ester.
-
Mechanism: Glutaric acid
Anhydride Mono-amide Hofmann/Curtius degradation -Amino acid. -
Therapeutic Potential: These analogs target GABA-B receptors or
subunits of voltage-gated calcium channels (gabapentinoids).
Synthesis of Glutarimides
Cyclization with ammonia or substituted amines yields 3-(3,4,5-trimethoxyphenyl)glutarimide .
-
Relevance: Structurally related to Thalidomide and Lenalidomide . These derivatives are investigated for anti-angiogenic and immunomodulatory activity, particularly in oncology.
Precursor to 2,3-Benzodiazepines
While not the primary industrial route for Tofisopam (which uses a diketone), 3-arylglutaric acid derivatives can be cyclized to form the benzodiazepine core in novel synthetic pathways targeting "Girisopam" type analogs.
Figure 3: Synthetic utility and downstream applications.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Láng, T., et al. (1985).[10] "Synthesis and marker properties of 2,3-benzodiazepines." Chemische Berichte, 118(9), 3780–3799. Link
- Silverman, R. B. (2004). The Organic Chemistry of Drug Design and Drug Action (2nd ed.). Elsevier Academic Press. (Reference for GABA analog design and peptidomimetics).
-
PubChem. (n.d.). Compound Summary: 3-(3,4,5-Trimethoxyphenyl)pentanedioic acid. National Library of Medicine. Link
-
EGIS Pharmaceuticals. (2003). Process for the preparation of tofisopam and new intermediates. WO Patent 2003050092A2. Link
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- 2. mdpi.com [mdpi.com]
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- 4. researchgate.net [researchgate.net]
- 5. Derivatives of 3, 4, 5-Trimethoxycinnamic Acid Ameliorate Stress-Induced Anxiety in Mice and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tofisopam | 22345-47-7 | TCI Deutschland GmbH [tcichemicals.com]
- 7. Discovery of a New Chalcone-Trimethoxycinnamide Hybrid with Antimitotic Effect: Design, Synthesis, and Structure—Activity Relationship Studies [mdpi.com]
- 8. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. The atypical anxiolytic drug, tofisopam, selectively blocks phosphodiesterase isoenzymes and is active in the mouse model of negative symptoms of psychosis - PMC [pmc.ncbi.nlm.nih.gov]
